N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide
Description
N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with a thiophene group and a dimethyl group
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11-15(14-4-3-9-22-14)12(2)19(18-11)7-6-17-16(20)13-5-8-21-10-13/h3-4,9,13H,5-8,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNGUDGOWFSNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2CCOC2)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ringThe final step involves the formation of the oxolane-3-carboxamide moiety through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the cyclization step and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrazole ring can produce dihydropyrazoles .
Scientific Research Applications
N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the thiophene and pyrazole rings make this compound suitable for use in organic semiconductors and other advanced materials.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.
Mechanism of Action
The mechanism of action of N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to the active sites of target proteins. This can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share structural similarities with the thiophene ring in N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-(thiophen-2-yl)pyrazole are structurally related to the pyrazole ring in this compound.
Uniqueness
The uniqueness of this compound lies in its combination of a thiophene-substituted pyrazole ring with an oxolane-3-carboxamide moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Biological Activity
N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Structural Characteristics
The compound features a unique combination of functional groups, including a pyrazole ring, thiophene ring, and oxolane moiety. These structural elements contribute to its reactivity and biological interactions.
| Structural Feature | Description |
|---|---|
| Pyrazole Ring | A five-membered ring that enhances reactivity and potential bioactivity. |
| Thiophene Ring | Contributes to electronic properties and may influence interaction with biological targets. |
| Oxolane Moiety | Provides structural diversity and may affect solubility and permeability. |
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : It can interact with various receptors, altering cellular signaling pathways that lead to therapeutic effects.
- Molecular Docking Studies : Computational studies suggest strong binding affinities to target proteins, indicating potential as a lead compound in drug development.
Anti-Cancer Activity
Research indicates that compounds with similar structures possess anti-cancer properties. For instance, certain pyrazole derivatives have shown selective cytotoxicity against various cancer cell lines while exhibiting low toxicity to normal cells. The furan-containing compounds have been reported to inhibit key enzymes involved in tumor growth or induce apoptosis in cancer cells.
Case Study 1: Anti-Tubercular Activity
In a study focused on developing new anti-tubercular agents, derivatives structurally related to this compound were tested against Mycobacterium tuberculosis. The results indicated effective inhibition of bacterial growth with IC50 values ranging from 1.35 to 2.18 μM for several compounds, showcasing the potential of this class of compounds in treating tuberculosis .
Case Study 2: Enzyme Inhibition
A study evaluated the inhibitory effects of various derivatives on specific enzymes related to cancer progression. Compounds similar to this compound demonstrated significant inhibition rates against target enzymes involved in metabolic pathways crucial for cancer cell survival .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Cytotoxicity : The compound exhibits selective cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against several pathogens.
- Mechanistic Insights : Molecular docking studies reveal interactions with key proteins involved in disease pathways, supporting further exploration for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
